molecular formula C14H10O6 B14451450 3,3'-(1,4-Phenylene)di(oxolane-2,5-dione) CAS No. 78540-30-4

3,3'-(1,4-Phenylene)di(oxolane-2,5-dione)

Katalognummer: B14451450
CAS-Nummer: 78540-30-4
Molekulargewicht: 274.22 g/mol
InChI-Schlüssel: GCWMJBDJJCULIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is an organic compound with a unique structure consisting of two oxolane-2,5-dione groups connected by a 1,4-phenylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) typically involves the reaction of 1,4-phenylenediamine with oxalyl chloride to form the corresponding diacid chloride. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Wirkmechanismus

The mechanism by which 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Nitrophenyl)oxolane-2,5-dione
  • 3-(2,4-Dichlorophenyl)oxolane-2,5-dione
  • 3-(3-Triethoxysilylpropyl)oxolane-2,5-dione

Uniqueness

3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is unique due to its symmetrical structure and the presence of two oxolane-2,5-dione groups. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

78540-30-4

Molekularformel

C14H10O6

Molekulargewicht

274.22 g/mol

IUPAC-Name

3-[4-(2,5-dioxooxolan-3-yl)phenyl]oxolane-2,5-dione

InChI

InChI=1S/C14H10O6/c15-11-5-9(13(17)19-11)7-1-2-8(4-3-7)10-6-12(16)20-14(10)18/h1-4,9-10H,5-6H2

InChI-Schlüssel

GCWMJBDJJCULIN-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)OC1=O)C2=CC=C(C=C2)C3CC(=O)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.